N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2-Chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic 1,2,4-triazole derivative characterized by a thioacetamide backbone linked to a 2-chlorophenyl group. The 1,2,4-triazole core is substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-methoxybenzyl moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-17-10-8-16(9-11-17)14-20-25-26-22(28(20)27-12-4-5-13-27)31-15-21(29)24-19-7-3-2-6-18(19)23/h2-13H,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAZZPZMVHNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a related triazole compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For example, triazole-based compounds have been found to inhibit tubulin polymerization, a crucial process in cancer cell division .
Anti-inflammatory Effects
Triazoles, including the target compound, have shown anti-inflammatory effects by modulating pathways related to oxidative stress and inflammatory cytokine production. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antibacterial activity. The compound demonstrated effective inhibition against Bacillus subtilis, with an IC50 value comparable to standard antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer potential of triazole derivatives highlighted that compounds similar to N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7d)
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences :
- Position 4: Ethyl group (VUAA1) vs. pyrrole (target).
- Position 5: 3-Pyridinyl (VUAA1) vs. 4-methoxybenzyl (target).
- Biological Activity :
Substituent-Driven Analogues
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (731812-05-8)
- Structural Differences :
- Position 4: Phenyl group (731812-05-8) vs. pyrrole (target).
- Position 5: Methyl (731812-05-8) vs. 4-methoxybenzyl (target).
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o)
- Structural Differences :
- Acetonitrile group (5o) vs. 2-chlorophenyl-acetamide (target).
- Physical Properties :
- Functional Implications :
Comparative Data Tables
Table 1: Structural and Physical Comparison
Key Research Findings
Synthetic Flexibility : The 1,2,4-triazole core allows modular substitution, enabling optimization of physicochemical properties (e.g., lipophilicity via 4-methoxybenzyl) .
Biological Relevance : Pyrrole and methoxybenzyl substituents may enhance interactions with aromatic residues in enzyme binding pockets, as seen in Orco modulators .
Spectroscopic Characterization : HRMS and NMR data for analogues (e.g., 7d, VUAA1) validate synthetic routes applicable to the target compound .
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the triazole core : Cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds under reflux conditions.
Introduction of the sulfanyl acetamide moiety : Reaction of the triazole-3-thiol intermediate with 2-chloroacetamide derivatives in basic media (e.g., NaOH/ethanol).
Functionalization of substituents : Alkylation or acylation reactions to attach the 4-methoxybenzyl and pyrrole groups.
Key conditions include controlled pH (8–10), temperatures of 60–80°C, and solvents like ethanol or DMF. Yields range from 65% to 85%, depending on purification methods (e.g., column chromatography) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
Q. What are the solubility and stability profiles under varying conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Adjust solubility using co-solvents (e.g., PEG-400) for biological assays .
- Stability : Degrades at >150°C. Stable in pH 6–8; acidic/basic conditions promote hydrolysis of the acetamide group. Store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can tautomeric forms (amine/imine) of the triazole ring influence biological activity?
- Methodological Answer : The 1,2,4-triazole core exhibits tautomerism, affecting ligand-receptor interactions. For example:
- Amine form (δ 10.10–11.20 ppm in 1H NMR): Enhances hydrogen bonding with target proteins .
- Imine form : May improve lipophilicity, altering membrane permeability.
To stabilize a specific tautomer: - Use pH-controlled buffers (amine dominant at pH <7).
- Introduce electron-withdrawing substituents (e.g., Cl) to favor imine form .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer : Contradictions often arise from structural nuances. For example:
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Methoxybenzyl | Enhanced antimicrobial activity (MIC: 2 µg/mL) | |
| 2-Chlorophenyl | Reduced cytotoxicity (IC50: >100 µM vs. 25 µM for 3-methoxy analog) |
- Approach : Perform 3D-QSAR or molecular docking to correlate substituent effects with activity. Use PASS software to predict polypharmacology (e.g., kinase vs. protease inhibition) .
Q. How can reaction mechanisms for sulfanyl group substitution be validated experimentally?
- Methodological Answer :
- Step 1 : Monitor reaction kinetics via TLC/HPLC to track intermediate formation.
- Step 2 : Isotope labeling (e.g., ³⁵S) to trace sulfur incorporation.
- Step 3 : Computational DFT studies to map energy barriers for SN2 vs. radical pathways.
- Key Finding : Alkaline conditions favor nucleophilic displacement, while radical initiators (e.g., AIBN) promote chain mechanisms .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Tools : SwissADME, pkCSM.
- Predicted Parameters :
| Parameter | Value | Implication |
|---|---|---|
| LogP | 3.2 | Moderate lipophilicity |
| BBB permeability | Low | Limited CNS activity |
| CYP2D6 inhibition | High | Risk of drug-drug interactions |
Data Contradiction Analysis
Q. Why do similar triazole derivatives show divergent antimicrobial vs. anticancer activities?
- Methodological Answer :
- Structural Drivers :
- Antimicrobial : Electron-rich groups (e.g., 4-methoxybenzyl) enhance membrane disruption.
- Anticancer : Bulky substituents (e.g., pyrrole) improve topoisomerase inhibition.
- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., MCF-7 vs. HeLa) affect results. Standardize protocols using CLSI/MTT guidelines .
Methodological Tables
Table 1 : Key Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >75% yield |
| Solvent | Ethanol/Water (3:1) | Reduces byproducts |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Source: |
Table 2 : Substituent Effects on Bioactivity
| Substituent | Target | Activity Shift |
|---|---|---|
| 4-Methoxybenzyl | DNA gyrase | 2x MIC reduction |
| 1H-Pyrrol-1-yl | Topo II | IC50: 12 µM → 5 µM |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
